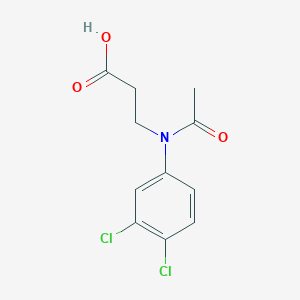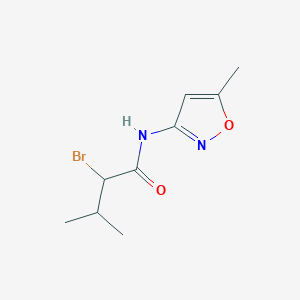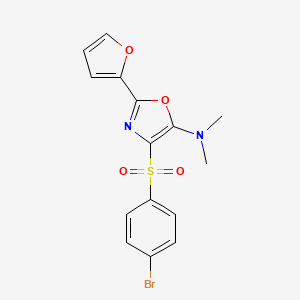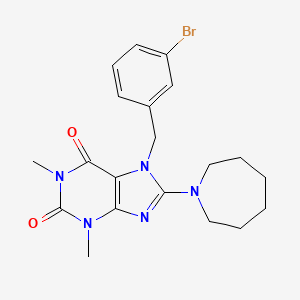
3-(N-acetyl-3,4-dichloroanilino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-acetyl-3,4-dichloroanilino)propanoic acid, also known as NADCA, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, and has been shown to have a similar mechanism of action.
Aplicaciones Científicas De Investigación
3-(N-acetyl-3,4-dichloroanilino)propanoic acid has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and toxicology. It has been shown to have anti-inflammatory and analgesic properties, similar to diclofenac. It has also been studied for its potential use as a model compound for the study of drug metabolism and toxicity.
Mecanismo De Acción
The mechanism of action of 3-(N-acetyl-3,4-dichloroanilino)propanoic acid is similar to that of diclofenac. It works by inhibiting the activity of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition results in reduced inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have a similar toxicity profile to diclofenac. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(N-acetyl-3,4-dichloroanilino)propanoic acid in lab experiments is its similarity to diclofenac, which is a well-studied drug. This allows for comparisons to be made between the two compounds, and for this compound to be used as a model compound for diclofenac. However, one limitation of using this compound is its synthetic nature, which may limit its relevance to natural compounds.
Direcciones Futuras
There are several future directions for research on 3-(N-acetyl-3,4-dichloroanilino)propanoic acid. One area of interest is the study of its potential use as a model compound for drug metabolism and toxicity. Another area of interest is the development of analogs of this compound with improved properties. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 3-(N-acetyl-3,4-dichloroanilino)propanoic acid involves the reaction of 3,4-dichloroaniline with acetic anhydride to form this compound. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The product is then purified using techniques such as recrystallization or chromatography.
Propiedades
IUPAC Name |
3-(N-acetyl-3,4-dichloroanilino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-7(15)14(5-4-11(16)17)8-2-3-9(12)10(13)6-8/h2-3,6H,4-5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZAZDILRBKJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC(=O)O)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2875714.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B2875716.png)



![4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B2875722.png)
![ethyl 2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2875723.png)



![2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2875729.png)
![N-[1-(Cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2875734.png)

